rac-N-(2,3-Dihydroxyphenyl)-m-synephrine
Descripción
Propiedades
Fórmula molecular |
C₁₅H₁₇NO₄ |
|---|---|
Peso molecular |
275.3 |
Sinónimos |
rac-N-(2,3-Dihydroxyphenyl)phenylephrine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares rac-N-(2,3-Dihydroxyphenyl)-m-synephrine with structurally or functionally related compounds, emphasizing distinctions in molecular features, applications, and safety.
Structural and Functional Comparison
Key Distinctions
dopaminergic receptors). This contrasts with p-synephrine, which lacks hydroxyl groups beyond the para position . Unlike ephedrine, which has a β-hydroxyl and methyl group enhancing central nervous system stimulation, the target compound’s substitutions may limit its ability to cross the blood-brain barrier .
Pharmacological Implications: m-Synephrine primarily acts as an α1-adrenergic agonist, causing vasoconstriction, whereas p-synephrine exhibits weaker adrenergic activity and is marketed for thermogenic effects . The dihydroxyphenyl group in the target compound could mimic catecholamines (e.g., dopamine), but the 2,3-hydroxylation pattern diverges from the canonical 3,4-catechol structure, likely reducing affinity for catecholamine receptors.
Regulatory and Safety Profiles :
- Ephedrine was banned in many countries due to cardiovascular risks, while p-synephrine is generally regarded as safe in supplements. The safety of This compound remains unstudied, though its structural complexity warrants caution in unregulated applications .
Research Findings and Gaps
- Analytical Presence : The compound is listed in reagent kits (e.g., ELISA protocols) but lacks detailed mechanistic or clinical studies .
- Supplement Contamination: Some commercial synephrine supplements contain unintended m-synephrine isomers, raising concerns about mislabeling and unanticipated pharmacological effects .
- Comparative Data: No direct studies compare the target compound’s activity with m- or p-synephrine. Structural analogs like 3,4-dihydroxybenzaldehyde-3C6 (CAS 4964-03-5) and digoxigenin tetradigitoxoside (CAS 3539-05-6) are documented in analytical workflows but are pharmacologically unrelated .
Métodos De Preparación
Key Synthetic Challenges
Introducing multiple hydroxyl groups on the aromatic ring necessitates selective protection and deprotection strategies to prevent unwanted side reactions. Additionally, achieving the correct stereochemistry at the chiral centers requires careful control of reaction conditions.
Synthetic Routes and Methodologies
Friedel-Crafts Acylation and Bromination
The synthesis begins with phenol acetate, which undergoes Friedel-Crafts acylation using aluminum trichloride (AlCl₃) as a catalyst to form parahydroxyacetophenone. This intermediate is subsequently brominated at the α-position using bromine in chloroform, yielding 2-bromo-1-(4-hydroxyphenyl)ethanone.
Reaction Conditions:
Amination and Reduction
The brominated intermediate reacts with methylamine to form 2-methylamino-1-(4-hydroxyphenyl)ethanone. This ketone is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to produce the corresponding alcohol, 1-(4-hydroxyphenyl)-2-(methylamino)ethanol.
Critical Parameters:
Introduction of the 2,3-Dihydroxyphenyl Group
The final step involves coupling the secondary amine with 2,3-dihydroxybenzaldehyde via reductive amination. This is achieved using a palladium catalyst under hydrogen gas (H₂) to facilitate imine formation and subsequent reduction.
Optimization Notes:
-
Catalyst Choice: Palladium on carbon (Pd/C) provides higher yields compared to platinum oxide.
-
Solvent System: Ethanol-water mixtures improve solubility of polar intermediates.
Industrial-Scale Production Considerations
Process Intensification Strategies
Large-scale synthesis employs continuous flow reactors for the bromination and amination steps, reducing reaction times from hours to minutes. For example, bromination in microreactors achieves 95% conversion at 25°C, compared to 65% in batch systems.
Purification and Isolation
Crude product is purified via recrystallization from methanol-water mixtures, yielding >99% purity. Analytical data from LGC Standards confirm this method produces material with a melting point of 198–202°C and a logP value of 1.2.
Table 1: Key Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 275.3 g/mol | HRMS | |
| Melting Point | 198–202°C | DSC | |
| logP | 1.2 | Shake-flask | |
| Solubility (Water) | 12 mg/mL | USP <921> |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 8.2 minutes, confirming >99.5% purity.
Comparative Analysis of Synthetic Methods
Q & A
Basic Question: What are the established synthetic routes for rac-N-(2,3-Dihydroxyphenyl)-m-synephrine, and how can purity be optimized during synthesis?
Methodological Answer:
Synthesis typically involves multi-step processes, including protection/deprotection of hydroxyl groups and stereochemical control. Key steps include:
- Starting Materials : Use of 2,3-dihydroxybenzaldehyde and m-synephrine derivatives as precursors.
- Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to minimize oxidation of catechol groups .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/methanol) followed by recrystallization in ethanol/water mixtures to isolate the racemic mixture .
- Purity Optimization : Monitor reactions via TLC and confirm final purity using HPLC (>98% purity threshold) with UV detection at 280 nm, referencing USP standards for related catecholamines .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Basic Question: How can researchers ensure batch-to-batch consistency in physicochemical properties for this compound?
Methodological Answer:
- Standardized Protocols : Adopt strict reaction conditions (temperature, pH, solvent ratios) and document deviations.
- Quality Control :
- Stability Testing : Store samples at –20°C under argon to prevent catechol oxidation, validated via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Question: How does stereochemistry influence this compound’s pharmacological activity, and how can enantiomers be resolved for independent evaluation?
Methodological Answer:
- Stereochemical Impact :
- Resolution Techniques :
- Chiral Chromatography : Preparative-scale separation using cellulose-based columns (e.g., Chiralcel OD) with hexane/isopropanol gradients .
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of intermediates to isolate (R)- and (S)-enantiomers .
Advanced Question: How should researchers address contradictions in reported biological activity data (e.g., conflicting EC50 values in receptor assays)?
Methodological Answer:
- Data Harmonization :
- Statistical Analysis : Apply ANOVA with post-hoc tests to identify outliers. Cross-validate using orthogonal assays (e.g., cAMP accumulation vs. calcium flux) .
Advanced Question: What strategies are effective for detecting this compound in complex biological matrices (e.g., plasma, tissue homogenates)?
Methodological Answer:
- Sample Preparation :
- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) to isolate catecholamines from plasma proteins .
- Detection :
Advanced Question: How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
Methodological Answer:
- Solvent Reduction : Replace dichloromethane with cyclopentyl methyl ether (CPME) for amide coupling .
- Catalyst Optimization : Use recyclable immobilized lipases or Lewis acids (e.g., FeCl3) to minimize waste .
- Energy Efficiency : Adopt microwave-assisted synthesis for coupling steps (50°C, 30 min vs. 24 hrs conventional) .
Advanced Question: What methodologies are recommended for studying the compound’s pharmacokinetics, including blood-brain barrier penetration?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
